![molecular formula C17H20N2O3S B5501300 2-methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5501300.png)
2-methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves base-catalyzed cyclocondensation processes, highlighting the chemical flexibility and reactivity of the pyrimidine core in forming structurally diverse compounds (Nagarajaiah & Begum, 2015). Another method includes the Biginelli reaction, a multi-component reaction that efficiently assembles pyrimidine derivatives under microwave irradiation, demonstrating a solvent-free, high-yield, and pure product synthesis (Pan, Zhang, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by single-crystal X-ray diffraction, revealing the presence of weak interactions that stabilize the crystal structure, such as O–H…N and π…π interactions. These interactions play a crucial role in the solid-state conformation and stability of these compounds (Nagarajaiah & Begum, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reacts with aromatic aldehydes to yield styryl derivatives, indicating the compound's role as a versatile precursor for synthesizing a range of chemically active molecules (Fazylov et al., 2016).
Scientific Research Applications
Synthesis and Reactions
- 2-Oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, which include compounds like 2-methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been studied for various reactions. These include the site of methylation and acylation on related compounds, synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, Dimroth-like rearrangement, and the formation of indeno[1,2-d]pyrimidines and 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).
Antimicrobial and Antiviral Activities
- Certain derivatives of 2-thioxo-1,2,3,4-tetrahydropyrimidine, similar to the compound , have shown considerable activity against micro-organisms in in vitro screenings, suggesting potential antimicrobial applications (Nigam, Saharia, & Sharma, 1981).
- Specific 2,4-diamino-6-hydroxypyrimidine derivatives substituted at position 5 exhibited notable inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).
Liquid Crystal Properties
- Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized and their liquid crystal properties examined. Compounds containing methyl and methoxy groups showed nematic liquid crystal properties, which could be relevant for applications in display technologies (Mikhaleva, 2003).
Catalytic Synthesis and Ionic Liquid Properties
- The compound has been used in studies exploring the catalytic ability of ionic liquids, such as l-proline nitrate, for the synthesis of pyrimidine derivatives. This indicates potential applications in green chemistry and sustainable synthesis methods (Cahyana, Liandi, & Anwar, 2022).
Corrosion Inhibition
- Spiropyrimidinethiones, which are structurally related to the compound, have been studied for their corrosion inhibition effects on mild steel in acidic solutions, suggesting potential applications in industrial corrosion protection (Yadav, Sinha, Kumar, & Sarkar, 2015).
Antimicrobial Analysis and Enzyme Assay
- Novel chromone-pyrimidine coupled derivatives, including structures related to the compound , have been synthesized and evaluated for antimicrobial activity. They have also undergone enzyme assay studies to predict their mode of action, suggesting potential pharmaceutical applications (Tiwari et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methoxyethyl 6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12-15(16(20)22-11-10-21-2)14(19-17(23)18-12)9-8-13-6-4-3-5-7-13/h3-9,14H,10-11H2,1-2H3,(H2,18,19,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJSBHAVECXRJL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(NC(=S)N1)/C=C/C2=CC=CC=C2)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate |
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